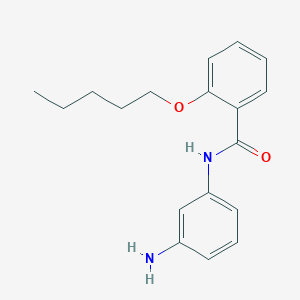

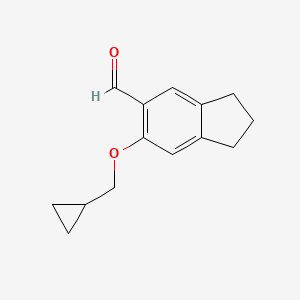

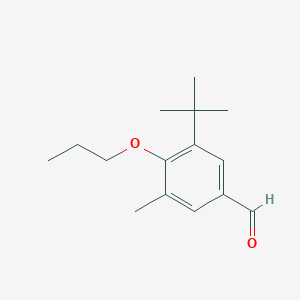

N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Overview

Description

N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, or AMIPMPA, is a synthetic molecule with a wide range of applications in the scientific research and medical fields. It is a derivative of the widely used pharmaceutical drug, acetaminophen, and is commonly used to study the effects of drugs on the body. AMIPMPA has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are well understood.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Dahiya, Pathak, and Bhatt (2006) synthesized a series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, related to N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. These compounds were evaluated for antibacterial and antifungal activities, with some showing potent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Dahiya, Pathak, & Bhatt, 2006).

Hydrogen Bond Studies

Romero and Margarita (2008) investigated substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which share structural similarities with the compound . Their research focused on the formation of intra- and intermolecular hydrogen bonds in these compounds (Romero & Margarita, 2008).

Antimalarial Activity

Werbel et al. (1986) conducted a study on a series of related compounds, including N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, examining their antimalarial activity. They found correlations between the antimalarial potency and certain chemical properties of these compounds (Werbel et al., 1986).

Bioactive Nitrosylated and Nitrated Compounds

Girel et al. (2022) explored bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers. This study provides insights into the biological activities of similar compounds (Girel et al., 2022).

Chemoselective Acetylation for Antimalarial Drugs

Magadum and Yadav (2018) focused on N-(2-Hydroxyphenyl)acetamide as an intermediate in the synthesis of antimalarial drugs, which is relevant to the compound (Magadum & Yadav, 2018).

Kinetic and Mechanism Studies

Bernard et al. (1986) studied the kinetics and mechanisms of hydrolysis, isomerisation, and cyclisation of related compounds, which can offer insights into the chemical behavior of N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide (Bernard et al., 1986).

Electrochemical Behavior

Beitollahi et al. (2012) investigated the electrochemical behavior of a carbon paste electrode modified with a related compound. This research may provide insights into the electrochemical applications of N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide (Beitollahi et al., 2012).

properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12(2)16-8-5-13(3)9-18(16)23-11-19(22)21-17-10-15(20)7-6-14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQHIZCMBOQFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)

![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)